molecular formula C17H24N6O B2936018 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide CAS No. 2320383-06-8

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide

Cat. No.: B2936018
CAS No.: 2320383-06-8
M. Wt: 328.42
InChI Key: IEJQPQLAAWFRCE-UHFFFAOYSA-N
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Description

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide is a novel chemical entity designed for research applications. It belongs to a class of compounds featuring a triazolopyridazine core, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities . The compound's structure incorporates a cyclobutyl-substituted [1,2,4]triazolo[4,3-b]pyridazine head group linked to an azetidine ring, which is further functionalized with an N-methylisobutyramide group. This specific architecture is analogous to other researched compounds in its class that have shown potential as kinase inhibitors, targeting enzymes such as JAK2 and ALK . Furthermore, the triazolopyridazine scaffold has been identified in pre-clinical research as a potent starting point for developing anti-parasitic agents. For instance, the closely related lead compound SLU-2633, which shares the same core structure, has demonstrated potent activity against Cryptosporidium parvum with an EC50 of 0.17 μM, highlighting the therapeutic potential of this chemical series for treating cryptosporidiosis . The replacement of the heteroaryl head group, as seen in this compound, is a key strategy in structure-activity relationship (SAR) studies aimed at optimizing potency while reducing potential off-target effects such as affinity for the hERG ion channel . Researchers can utilize this compound as a key intermediate or building block in SAR explorations, for screening in high-content phenotypic assays, or as a chemical probe to investigate specific biological pathways. The compound is offered for in vitro research use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-11(2)17(24)21(3)13-9-22(10-13)15-8-7-14-18-19-16(23(14)20-15)12-5-4-6-12/h7-8,11-13H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJQPQLAAWFRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by multiple functional groups and fused heterocycles, which may contribute to its pharmacological properties.

The molecular formula of this compound is C17H19N7C_{17}H_{19}N_{7}, with a molecular weight of approximately 354.385 Da. It appears as a pale yellow solid with a melting point of 188–189 °C. Its structural complexity includes a cyclobutyl moiety and a triazolo-pyridazine core, both of which are known to influence biological interactions significantly.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential applications:

  • Anticancer Activity : Compounds derived from triazolo-pyridazine scaffolds have been investigated for their ability to inhibit various cancer cell lines. The structural features of this compound may allow it to interact with specific molecular targets involved in cancer progression.
  • HDAC Inhibition : Histone deacetylases (HDACs) are crucial in regulating gene expression and have been implicated in cancer and other diseases. Azetidinone derivatives have shown selective inhibition against HDAC isoforms, suggesting that this compound could exhibit similar properties. For instance, modifications on azetidinone structures have demonstrated enhanced potency against HDAC8 with specific side chains increasing selectivity and activity .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

  • In Vitro Studies : A study evaluated the anticancer properties of related triazole derivatives against various human cancer cell lines. Results indicated that these compounds exhibited moderate to high cytotoxicity depending on their structural modifications .
  • HDAC Inhibition : Research focused on azetidinones has shown that certain modifications can lead to increased inhibitory activity against HDAC isoforms. For example, compounds with an N-thiomethyl group exhibited significant selectivity and potency against HDAC8 .
  • Pharmacological Profiles : The pharmacological profiles of similar compounds indicate potential roles in treating inflammatory diseases and conditions related to aberrant gene expression due to HDAC activity .

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
Triazolo-Pyridazine DerivativeContains triazole and pyridazine ringsAnticancer activity
Azetidinone with N-thiomethylEnhanced potency against HDAC8Selective HDAC inhibition
Cyclobutyl Triazole CompoundUnique cyclobutyl moietyPotential anti-inflammatory effects

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural homology with the target molecule, differing primarily in substituents on the azetidine or triazolo-pyridazine moieties:

Compound A : N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(dimethylamino)-N-methylbenzamide
  • Molecular Formula : C23H26N8O
  • Key Features: Replaces isobutyramide with a benzamide group bearing a dimethylamino substituent.
Compound B : N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline
  • Molecular Formula : C13H14N6
  • Key Features : Substitutes cyclobutyl with a methyl group on the triazolo-pyridazine core and attaches an aniline to the azetidine.
  • The aniline group’s polarity may limit blood-brain barrier penetration .
Compound C : N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine
  • Molecular Formula : C18H22N8O
  • Molecular Weight : 366.4
  • Key Features : Features a methoxy-substituted pyrimidin-2-amine instead of isobutyramide.
  • Impact : The pyrimidine ring’s hydrogen-bonding capacity and methoxy group’s electron-donating effects could enhance target affinity but reduce lipophilicity compared to the target compound .

Comparative Analysis Table

Property Target Compound Compound A Compound B Compound C
Core Structure Triazolo-pyridazine Triazolo-pyridazine Triazolo-pyridazine Triazolo-pyridazine
Substituent (Position 3) Cyclobutyl Cyclobutyl Methyl Cyclobutyl
Azetidine Modification N-methylisobutyramide 4-(dimethylamino)benzamide Aniline 4-methoxy-pyrimidin-2-amine
Molecular Weight ~350 (estimated) ~430 (estimated) ~254 (estimated) 366.4
Key Functional Impact High lipophilicity Enhanced π-π interactions Reduced steric hindrance Hydrogen-bonding capability

Research Findings and Implications

  • Target Compound vs. Compound A : The isobutyramide group in the target compound likely offers superior metabolic stability over Compound A’s benzamide, which may undergo faster hepatic clearance due to esterase activity .
  • Target Compound vs.
  • Target Compound vs. Compound C : While Compound C’s pyrimidin-2-amine enhances polarity, the target compound’s isobutyramide balances lipophilicity and solubility, favoring oral bioavailability .

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